Selectivity Profile: Arxxant is a Potent and Specific PKCβ Inhibitor
Arxxant (Ruboxistaurin) exhibits high selectivity for the PKCβ isoforms over other PKC family members. This contrasts with other bisindolylmaleimides like GF109203X, which show broad PKC inhibition. Ruboxistaurin's selectivity is quantified by its Ki and IC50 values for PKCβI and PKCβII .
| Evidence Dimension | Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | PKCβI: Ki = 2 nM, IC50 = 4.7 nM; PKCβII: IC50 = 5.9 nM |
| Comparator Or Baseline | GF109203X (Bisindolylmaleimide I): PKCα IC50 = 20 nM, PKCβI IC50 = 17 nM, PKCβII IC50 = 16 nM, PKCγ IC50 = 20 nM |
| Quantified Difference | Ruboxistaurin is ~3-4x more potent on PKCβ isoforms than GF109203X and lacks the activity on PKCα and PKCγ seen with the comparator. |
| Conditions | Cell-free assays; competitive inhibition with respect to ATP [REFS-1, REFS-2] |
Why This Matters
This isoform specificity is critical for studies aiming to isolate the role of PKCβ in disease models, as broad-spectrum PKC inhibitors can produce confounding results due to off-target effects on other isoforms like PKCα and PKCγ.
